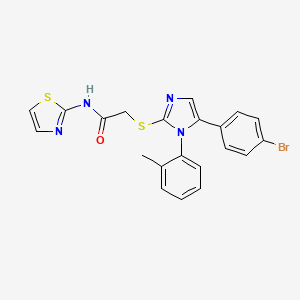
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17BrN4OS2 and its molecular weight is 485.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel thioimidazole derivative that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by an imidazole ring, a bromophenyl group, and a thiazole moiety, which may contribute to its diverse pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C16H15BrN2S. The structure includes:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
- Bromophenyl Group : A phenyl ring substituted with a bromine atom at the para position.
- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The imidazole ring can interact with enzymes, potentially inhibiting or enhancing their activity, which is crucial for various biochemical pathways.
- Binding Affinity : The presence of the bromophenyl group may enhance binding affinity to specific proteins or receptors, influencing cellular responses.
- Redox Reactions : The thioacetamide moiety can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of thiazole-containing compounds. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives exhibited IC50 values in the range of 1.61 to 23.30 µg/mL against different tumor cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | Jurkat | 23.30 ± 0.35 |
| 2-Bromo derivative | U251 | <10 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial Studies : Similar thioimidazole derivatives have been reported to exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups has been linked to enhanced antimicrobial efficacy .
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Cytotoxicity : A study involving a series of thiazole derivatives demonstrated that modifications on the phenyl rings significantly influenced cytotoxicity against glioblastoma cells, suggesting a structure–activity relationship (SAR) where specific substitutions enhance biological activity .
- Antimicrobial Assessment : Another investigation reported that certain substituted phenylthiazole derivatives exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria, indicating that similar modifications could enhance the efficacy of our compound .
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS2/c1-14-4-2-3-5-17(14)26-18(15-6-8-16(22)9-7-15)12-24-21(26)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEIKLJLVGMWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














